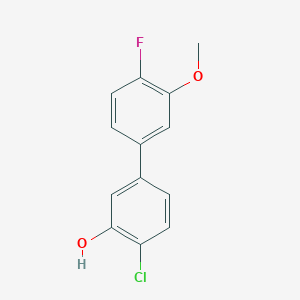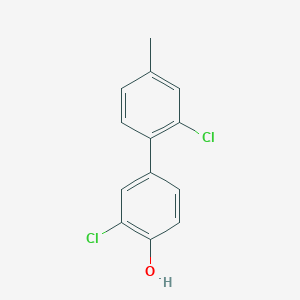
3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% (3-C5-CMP) is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is a white crystalline solid with a melting point of 114-115 °C and a density of 1.25 g/cm3. 3-C5-CMP is a highly reactive molecule that has been used in a variety of laboratory experiments, including synthesis, spectroscopy, and catalysis.
Mécanisme D'action
3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% has been shown to interact with a variety of biological targets, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450, as well as to modulate the activity of certain receptors, such as the 5-HT3 receptor.
Biochemical and Physiological Effects
3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, and to modulate the activity of certain receptors, such as the 5-HT3 receptor. Additionally, it has been found to have anti-inflammatory and anti-cancer effects, as well as to have an effect on the metabolism of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It has a high reactivity, making it suitable for use in a variety of reactions. It is also relatively inexpensive, making it a cost-effective reagent for laboratory experiments. Additionally, 3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% is relatively stable, making it suitable for use in long-term experiments. However, 3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% is highly reactive and can be toxic if not handled properly, making it unsuitable for use in experiments involving human subjects.
Orientations Futures
The potential applications of 3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% are vast and varied. It has potential applications in the development of new drugs and other therapeutics, as well as in the study of enzyme and receptor mechanisms. Additionally, 3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% has potential applications in the development of new methods of spectroscopy and catalysis, as well as in the study of the metabolism of certain drugs. Finally, 3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% has potential applications in the study of the biochemical and physiological effects of various compounds.
Méthodes De Synthèse
3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% can be synthesized using a variety of methods, including the reaction of 3-chloro-5-methylphenol with sodium hydroxide and an aqueous solution of hydrochloric acid. The reaction is carried out in an inert atmosphere and yields a white crystalline solid.
Applications De Recherche Scientifique
3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% has been used in various scientific research applications, including spectroscopy, catalysis, and synthesis. It has been used in the synthesis of various compounds, including peptides and nucleotides, as well as in the study of the properties of enzymes. Additionally, 3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% has been used in the study of the mechanism of action of certain drugs, such as antifungals and antibiotics.
Propriétés
IUPAC Name |
3-chloro-5-(3-chloro-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-2-9(4-11(14)3-8)10-5-12(15)7-13(16)6-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUOIJIMKADQHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686005 |
Source


|
| Record name | 3',5-Dichloro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-chloro-5-methylphenyl)phenol | |
CAS RN |
1261920-65-3 |
Source


|
| Record name | 3',5-Dichloro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














